4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride
Description
4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a heterocyclic organic compound featuring a pyrimidine core substituted with a methoxy group at the 4-position and a pyrrolidin-3-yloxy group at the 2-position, forming a hydrochloride salt. The methoxy group enhances lipophilicity and modulates electronic effects, while the pyrrolidine moiety introduces stereochemical complexity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
4-methoxy-2-pyrrolidin-3-yloxypyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-13-8-3-5-11-9(12-8)14-7-2-4-10-6-7;/h3,5,7,10H,2,4,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBVJTCWIVUZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)OC2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-methoxypyrimidine with pyrrolidin-3-ol in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include heating the reactants under reflux or using microwave irradiation to accelerate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is with a molecular weight of approximately 231.68 g/mol. The compound features a pyrimidine ring substituted with a methoxy group and a pyrrolidine moiety, which are crucial for its biological activity.
Pharmaceutical Development
This compound has been studied for its potential as an anti-inflammatory and analgesic agent. Preliminary studies indicate that it may interact with specific receptors involved in pain signaling pathways, making it a candidate for further pharmacological exploration.
The compound exhibits notable biological activities, particularly:
- Enzyme Inhibition : It has shown potential in inhibiting COX-2, an enzyme implicated in inflammatory responses. In vitro assays have reported an IC50 value of approximately 0.04 μM, comparable to established inhibitors like celecoxib .
- Cytotoxicity Against Cancer Cells : While the direct cytotoxicity against various cancer cell lines has been limited (IC50 values greater than 50 μM), it can modulate cellular pathways related to tumor growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Pyrrolidine Variants | Increased potency observed with specific substitutions |
| Methoxy Group | Enhances lipophilicity and cellular uptake |
Modifications to the pyrimidine ring or substituents can significantly alter potency and selectivity against target enzymes .
Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory potential of this compound against COX enzymes, demonstrating significant inhibition of COX-2 activity, thereby supporting its candidacy as an anti-inflammatory drug.
Study 2: Cancer Cell Line Evaluation
Another investigation assessed cytotoxic effects on various cancer cell lines (A549 and NCI-H460), noting limited direct cytotoxicity but significant modulation of pathways related to tumor growth .
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with target proteins, while the methoxy and pyrrolidin-3-yloxy groups can enhance binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations
Core Heterocycle Effects Pyrimidine vs. This may alter binding affinity in biological targets. Piperidine vs.
Substituent Modifications Methoxy vs. Methylthio/Ethoxy: The methoxy group (electron-donating) contrasts with the methylthio (electron-withdrawing) and ethoxy (bulkier) groups in analogs like (S)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine·HCl, which may influence metabolic stability and solubility .
Stereochemical Considerations The pyrrolidine ring introduces a chiral center (e.g., in (S)-4-methyl-2-(pyrrolidin-3-yloxy)pyrimidine·HCl), enabling enantiomer-specific interactions with biological targets, as noted in stereoisomer-specific CAS registrations .
Biological Activity
4-Methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its mechanisms of action, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrimidine ring substituted with a methoxy group and a pyrrolidine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer cell proliferation.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as COX-2, which is implicated in inflammatory responses. In vitro assays have demonstrated that it can effectively reduce COX-2 activity, similar to established inhibitors like celecoxib .
Table 1: Biological Activity Overview
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| COX-2 Inhibition | 0.04 ± 0.01 | |
| Anti-inflammatory | Not specified | |
| Cytotoxicity against cancer cells | >50 (varied by cell line) |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the pyrimidine ring or substituents can significantly alter its potency and selectivity.
- Pyrrolidine Substituent : Variations in the pyrrolidine structure have been explored, revealing that certain substitutions can enhance inhibitory potency against target enzymes.
- Methoxy Group : The presence of the methoxy group has been linked to increased lipophilicity, which may improve cellular uptake and bioavailability.
Table 2: SAR Analysis
| Substituent | Effect on Activity |
|---|---|
| Pyrrolidine Variants | Increased potency observed with specific substitutions |
| Methoxy Group | Enhances lipophilicity and cellular uptake |
Study 1: Anti-inflammatory Effects
In a recent study evaluating anti-inflammatory agents, this compound was tested against COX enzymes. The results indicated significant inhibition of COX-2, supporting its potential as an anti-inflammatory drug candidate .
Study 2: Cancer Cell Line Evaluation
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including A549 and NCI-H460. While the compound displayed limited direct cytotoxicity (IC50 values greater than 50 μM), it was noted for its ability to modulate cellular pathways related to tumor growth .
Q & A
Q. How can researchers optimize the synthesis of 4-methoxy-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on stepwise reaction conditions. For example, the use of HCl in aqueous solutions at controlled temperatures (e.g., 0–50°C) during salt formation can enhance crystallinity and purity, as seen in analogous hydrochlorides . Reaction time (e.g., 2–3 hours) and stoichiometric ratios of precursors (e.g., pyrrolidin-3-ol derivatives and methoxypyrimidine intermediates) should be systematically adjusted. Post-synthesis purification via recrystallization or chromatography (HPLC) is critical, as demonstrated in related pyrimidine derivatives .
Q. What analytical techniques are most reliable for purity assessment and structural confirmation of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity evaluation, as validated for structurally similar pyrimidine derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for confirming the substitution pattern and hydrochloride salt formation. Thin-layer chromatography (TLC) can provide rapid preliminary purity checks .
Q. How does the compound’s stability vary under different pH and temperature conditions in aqueous solutions?
- Methodological Answer : Stability studies should mimic physiological or experimental conditions. For example, kinetic studies of analogous pyrimidine derivatives show hydrolysis rates increase in acidic/basic media, with temperature-dependent degradation (e.g., 25–50°C) . Accelerated stability testing under controlled pH (e.g., 1.2 for gastric fluid or 7.4 for blood) using UV-spectroscopy or HPLC can identify degradation products .
Advanced Research Questions
Q. How can computational methods guide the design of reaction pathways for novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict feasible intermediates and transition states. For example, ICReDD’s approach combines computational modeling with experimental validation to narrow down optimal reaction conditions (e.g., solvent choice, catalysts) for functionalizing the pyrrolidine or pyrimidine moieties . Machine learning models trained on existing pyridine/pyrimidine reaction datasets may further refine synthetic routes .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols by:
- Using validated biological models (e.g., primary cells vs. immortalized lines).
- Controlling solvent effects (e.g., DMSO concentration ≤0.1%).
- Replicating dose-response curves across independent labs.
Comparative studies of structurally related compounds (e.g., pyridine derivatives with similar substituents) can isolate structure-activity relationships (SAR) .
Q. How does reactor design impact scalability and reproducibility of this compound’s synthesis?
- Methodological Answer : Continuous-flow reactors may enhance reproducibility by ensuring precise temperature and mixing control, especially for exothermic reactions (e.g., HCl addition). Membrane separation technologies (e.g., nanofiltration) can improve intermediate purification at scale . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodological Answer : The methoxy and pyrrolidinyloxy groups influence electronic effects on the pyrimidine ring. For example, the electron-donating methoxy group may direct electrophilic substitution to specific positions, while the pyrrolidine’s steric bulk affects nucleophilic attack. Isotopic labeling (e.g., ¹⁸O in methoxy groups) or kinetic isotope effects (KIE) can elucidate mechanisms in oxidation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
